molecular formula C16H19N3O6S2 B3005349 Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate CAS No. 392318-56-8

Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

Cat. No. B3005349
M. Wt: 413.46
InChI Key: XDJMRLSPAIZLBV-UHFFFAOYSA-N
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Description

Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a compound that belongs to a class of heterocyclic derivatives known for their potential biological activities. The compound features a thiadiazole ring, which is a five-membered heterocycle containing both sulfur and nitrogen atoms, and is often explored for its pharmacological properties. The presence of the 3,4,5-trimethoxybenzamido group suggests potential for interaction with biological systems, possibly through hydrogen bonding and hydrophobic interactions due to the methoxy groups.

Synthesis Analysis

The synthesis of related heterocyclic derivatives often involves the formation of rings containing nitrogen, sulfur, and sometimes oxygen atoms. For example, the synthesis of ethyl 2-(2-pyridylacetate) derivatives, which are structurally related to the compound , involves linking a pyridyl ring with various moieties such as thiourea, triazole, thiadiazole, and oxadiazole . The synthesis is typically confirmed using spectroscopic methods like NMR and mass spectrometry, and sometimes by X-ray crystallography . Although the exact synthesis of Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate is not detailed in the provided papers, similar synthetic routes may be applicable.

Molecular Structure Analysis

The molecular structure of related compounds is often confirmed using spectroscopic techniques such as NMR, FT-IR, and Raman spectroscopy, and compared with theoretical calculations from density functional theory (DFT) . X-ray crystallography provides a definitive structural confirmation, revealing details such as crystal system, cell parameters, and the presence of intra- and intermolecular hydrogen bonds . These techniques help in understanding the three-dimensional arrangement of atoms within the molecule and the potential for molecular interactions.

Chemical Reactions Analysis

Compounds with a thiadiazole core can participate in various chemical reactions, leading to the formation of diverse derivatives with potential biological activities. For instance, ethyl α-(3-carbamoyl-4,5,6,7-tetrahydrobenzo[b]thiophen-2-ylhydrazono)acetates react with active methylene reagents to yield pyran, pyridine, and pyridazine derivatives . Similarly, ethyl 2-(benzo[d]thazol-2-yl)acetate can react with arylidinemalononitrile derivatives to form substituted pyridine carboxylates . These reactions are typically carried out at room temperature and can yield a variety of functionalized heterocyclic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of such compounds are influenced by their molecular structure. The thermal stability can be assessed using techniques like TGA and DSC, with some compounds showing stability at temperatures above 249.8°C . The electronic properties, such as HOMO and LUMO energies, can be calculated using DFT, providing insight into the reactivity and potential charge transfer within the molecule . The solubility, melting point, and other physical properties are also important for understanding the compound's behavior in different environments and potential applications.

Scientific Research Applications

Antitumor and Cytotoxic Activities

  • 1,3,4-Thiadiazole derivatives, including compounds similar to the specified chemical, have shown promising antitumor activities. For instance, Ethyl 2-((5-(4-methoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate exhibited significant inhibitory effects against SKOV-3 cells, suggesting potential in cancer treatment through apoptosis induction (Almasirad et al., 2016).

Pharmacological Applications

  • Thiadiazole derivatives have been synthesized and evaluated as inhibitors of specific enzymes like glutaminase, indicating their potential in pharmacological research. These compounds, including those structurally similar to the query compound, have shown efficacy in inhibiting cell growth in various models (Shukla et al., 2012).

Antimicrobial and Antiviral Properties

  • Some derivatives bearing a 1,3,4-thiadiazole moiety have demonstrated notable antibacterial, antifungal, and antiviral activities. This suggests the potential use of these compounds in developing new antimicrobial and antiviral agents (Tang et al., 2019).

Anticonvulsant Effects

  • 1,3,4-Thiadiazole derivatives have shown potential as anticonvulsants. For example, N-(5-ethyl-[1,3,4]-thiadiazole-2-yl)-2-nitrobenzamide exhibited high anticonvulsive activity, indicating the relevance of these compounds in neurological research (Sych et al., 2018).

Anti-inflammatory and Analgesic Potential

  • Research has explored the anti-inflammatory and analgesic properties of 1,3,4-thiadiazole derivatives, suggesting their application in developing new pain and inflammation management drugs (Shkair et al., 2016).

properties

IUPAC Name

ethyl 2-[[5-[(3,4,5-trimethoxybenzoyl)amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O6S2/c1-5-25-12(20)8-26-16-19-18-15(27-16)17-14(21)9-6-10(22-2)13(24-4)11(7-9)23-3/h6-7H,5,8H2,1-4H3,(H,17,18,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDJMRLSPAIZLBV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CSC1=NN=C(S1)NC(=O)C2=CC(=C(C(=C2)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O6S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-((5-(3,4,5-trimethoxybenzamido)-1,3,4-thiadiazol-2-yl)thio)acetate

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